molecular formula C20H24N4O B6460476 4,6-dimethyl-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile CAS No. 2548993-89-9

4,6-dimethyl-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile

Cat. No. B6460476
CAS RN: 2548993-89-9
M. Wt: 336.4 g/mol
InChI Key: XKVCXZIXYTYQHH-UHFFFAOYSA-N
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Description

4,6-dimethyl-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C20H24N4O and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4,6-dimethyl-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile is 336.19501140 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Suzuki–Miyaura Coupling

4,6-dimethyl-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile: is a valuable organoboron reagent for Suzuki–Miyaura (SM) cross-coupling reactions . The SM coupling is a powerful method for forming carbon–carbon bonds. Key features include mild reaction conditions, functional group tolerance, and environmentally benign reagents. The compound’s stability and ease of preparation contribute to its success in this context.

Green Carbonate Synthesis

The compound has been employed as a tert-butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate in a green and efficient reaction. Under mild conditions, it selectively forms carbonates in high yield within just one hour. Additionally, the recyclability of the Boc carrier makes it promising for industrial production .

Protodeboronation Reactions

Protodeboronation reactions using this compound have been explored. By using less nucleophilic boron ate complexes, researchers achieved efficient transformations. For instance, the synthesis of indolizidine derivatives and other complex molecules benefited from this approach .

Oxidation Chemistry

In an alkaline medium, the reaction of this compound with K3[Fe(CN)~6~] leads to the formation of a mixture of oxidation products, including bis(3-cyanopyridin-2-yl) disulfides and potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates .

properties

IUPAC Name

4,6-dimethyl-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-14-10-16(3)23-20(19(14)12-21)24-8-5-17(6-9-24)13-25-18-4-7-22-15(2)11-18/h4,7,10-11,17H,5-6,8-9,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVCXZIXYTYQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)N2CCC(CC2)COC3=CC(=NC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyl-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile

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